The compound [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate is a complex organic molecule with the molecular formula and a molecular weight of approximately 426.17 daltons. This compound is classified as a sesquiterpene, which are fifteen-carbon compounds derived from three isoprenoid units. It also falls under the category of coumarins, a class of compounds known for their diverse biological activities, including anti-inflammatory and anticoagulant properties .
The synthesis of [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate typically involves several steps that include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature focusing on organic synthesis methodologies.
The molecular structure of [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate can be depicted using various structural representations:
O=C(C=C(C)C)OC1=C(C(=O)C=C(C)C)C(=C(C)C)C(=O)O1.This representation indicates the presence of multiple functional groups and stereocenters that contribute to its biological activity.
The compound can participate in various chemical reactions typical of sesquiterpenes and coumarins:
The specific conditions (e.g., temperature, solvent) and catalysts used in these reactions can significantly influence yields and selectivity.
The mechanism of action for [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate may involve:
Data supporting these mechanisms often come from biological assays and pharmacological studies.
The physical properties of [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR and mass spectrometry to confirm structural integrity.
This compound has potential applications in various scientific fields:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: